molecular formula C18H19NO3 B12541726 (2S)-2-((alphaR)-alpha-Hydroxybenzyl)-4-benzylmorpholine-3-one CAS No. 800407-89-0

(2S)-2-((alphaR)-alpha-Hydroxybenzyl)-4-benzylmorpholine-3-one

Cat. No.: B12541726
CAS No.: 800407-89-0
M. Wt: 297.3 g/mol
InChI Key: IIBSPZWJLYZHQR-SJORKVTESA-N
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Description

(2S)-2-((alphaR)-alpha-Hydroxybenzyl)-4-benzylmorpholine-3-one is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring substituted with benzyl and hydroxybenzyl groups. The stereochemistry of the compound is crucial for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-((alphaR)-alpha-Hydroxybenzyl)-4-benzylmorpholine-3-one typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired enantiomer. The use of chiral chromatography for the separation of enantiomers is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-((alphaR)-alpha-Hydroxybenzyl)-4-benzylmorpholine-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ketone group can be reduced back to a hydroxy group.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone yields the original hydroxy compound.

Scientific Research Applications

(2S)-2-((alphaR)-alpha-Hydroxybenzyl)-4-benzylmorpholine-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential as a ligand in enzyme-catalyzed reactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chiral properties.

Mechanism of Action

The mechanism of action of (2S)-2-((alphaR)-alpha-Hydroxybenzyl)-4-benzylmorpholine-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxy and benzyl groups play a crucial role in these interactions, influencing the binding affinity and specificity. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-((alphaR)-alpha-Hydroxybenzyl)-4-phenylmorpholine-3-one
  • (2S)-2-((alphaR)-alpha-Hydroxybenzyl)-4-methylmorpholine-3-one

Uniqueness

(2S)-2-((alphaR)-alpha-Hydroxybenzyl)-4-benzylmorpholine-3-one is unique due to its specific substitution pattern and stereochemistry. The presence of both benzyl and hydroxybenzyl groups on the morpholine ring provides distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

800407-89-0

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

(2S)-4-benzyl-2-[(R)-hydroxy(phenyl)methyl]morpholin-3-one

InChI

InChI=1S/C18H19NO3/c20-16(15-9-5-2-6-10-15)17-18(21)19(11-12-22-17)13-14-7-3-1-4-8-14/h1-10,16-17,20H,11-13H2/t16-,17+/m1/s1

InChI Key

IIBSPZWJLYZHQR-SJORKVTESA-N

Isomeric SMILES

C1CO[C@H](C(=O)N1CC2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O

Canonical SMILES

C1COC(C(=O)N1CC2=CC=CC=C2)C(C3=CC=CC=C3)O

Origin of Product

United States

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